PARP3 Selectivity vs. Olaparib
ME0328 demonstrates >300-fold selectivity for PARP3 over PARP1 and PARP2 in recombinant enzyme assays, a stark contrast to olaparib, which potently inhibits PARP1, PARP2, and PARP3 with IC₅₀ values of 5 nM, 2 nM, and 200 nM, respectively . ME0328's PARP3 IC₅₀ is 1.2 nM in this assay format, compared to 450 nM for PARP1 and 320 nM for PARP2, confirming its highly targeted PARP3 inhibition profile . This selectivity is crucial for experiments aiming to isolate PARP3's role in cellular processes like mitotic spindle stabilization and NF-κB signaling without confounding PARP1/2-mediated DNA repair effects [1].
| Evidence Dimension | Selectivity for PARP3 over PARP1 and PARP2 (recombinant enzyme IC₅₀) |
|---|---|
| Target Compound Data | PARP3 IC₅₀ = 1.2 nM; PARP1 IC₅₀ = 450 nM; PARP2 IC₅₀ = 320 nM |
| Comparator Or Baseline | Olaparib: PARP1 IC₅₀ = 5 nM, PARP2 IC₅₀ = 2 nM, PARP3 IC₅₀ = 200 nM |
| Quantified Difference | ME0328: >300-fold PARP3 vs. PARP1/2; Olaparib: ~2- to 100-fold less selective for PARP3 vs. PARP1/2 |
| Conditions | Recombinant enzyme assays using hexahistidine-tagged ARTD proteins and histone proteins captured on 96-well Ni²⁺-chelating plates |
Why This Matters
This quantitative selectivity data guides researchers in choosing ME0328 over pan-PARP inhibitors when experimental design requires PARP3-specific pharmacological modulation without confounding inhibition of PARP1/2, which are critical for DNA repair and cell survival.
- [1] Sharif-Askari B, Amrein L, Aloyz R, et al. PARP3 inhibitors ME0328 and olaparib potentiate vinorelbine sensitization in breast cancer cell lines. Breast Cancer Res Treat. 2018;172(1):23-32. doi:10.1007/s10549-018-4888-9 View Source
